(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
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Overview
Description
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain.
Scientific Research Applications
CDK9 Inhibitor
The compound has been found to be a highly active CDK9 inhibitor . CDK9 inhibition selectively targets survival proteins and reinstates apoptosis in cancer cells . This makes it a potential candidate for cancer therapeutics.
Anticancer Activities
The compound demonstrates potent anticancer activity against primary chronic lymphocytic leukemia cells . This suggests its potential use in the treatment of this type of cancer.
Selectivity for CDK9
One of the most selective compounds, 12u inhibits CDK9 with IC 50= 7 nM and shows over 80-fold selectivity for CDK9 versus CDK2 . This high selectivity could make it a more effective and safer therapeutic option.
Structure-Activity Relationship
The compound’s structure-activity relationship has been investigated, providing insights into its binding modes . This information can be useful for the design of more potent and selective inhibitors.
Therapeutic Window
The compound demonstrates a therapeutic window 31- and 107-fold over those of normal B- and T-cells . This suggests that it could be used to selectively target cancer cells while sparing normal cells, reducing potential side effects.
Potential COX-1 Inhibitor
The compound has shown weak COX-1 inhibitory activity . This suggests that it could potentially be used as an anti-inflammatory agent.
Future Directions
properties
IUPAC Name |
[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-4-27-18-7-5-17(6-8-18)21(26)24-9-11-25(12-10-24)22-23-19-13-15(2)16(3)14-20(19)28-22/h5-8,13-14H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJDAFKHOQBKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone |
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